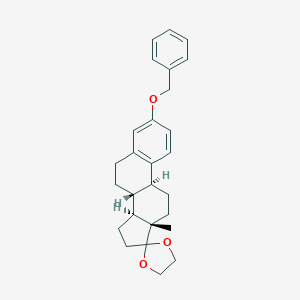

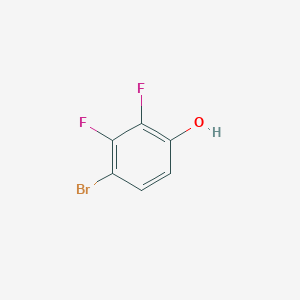

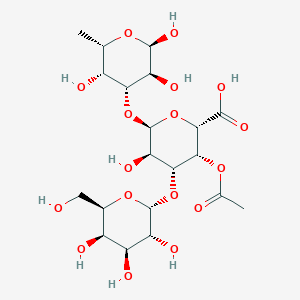

![molecular formula C6H12O6 B118848 D-[1,2-13C2]glucose CAS No. 261728-61-4](/img/structure/B118848.png)

D-[1,2-13C2]glucose

Vue d'ensemble

Description

D-[1,2-13C2]glucose is a labeled monosaccharide that may exist in open chain or cyclic conformation if in solution . It is a key energy source for many biological systems through aerobic, anaerobic, and fermentation processes and plays a vital role in photosynthesis . It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .

Synthesis Analysis

D-Glucose-1,2-13C2 is a commonly studied analyte in blood samples as an indicator of type 2 diabetes mellitus and potentially Huntington’s disease through analysis of blood-glucose in type 1 diabetes mellitus . It has also been used in the in vivo study of dynamic metabolic profiling of pancreatic tumors .

Molecular Structure Analysis

The molecular formula of D-[1,2-13C2]glucose is C4H12O6 . It is a six-carbon sugar with a terminal aldehyde group . The carbons labeled with an asterisk in the structure are chiral . The configurations deduced for each of the chiral carbons are shown in the projection formula .

Chemical Reactions Analysis

Glucose undergoes a series of metabolism reactions called glycolysis . It is primarily involved in the nonoxidative pentose phosphate pathway . The catalytic action of glucose oxidase is dependent on the FAD cofactor, which acts as an initial electron acceptor (as a hydride) and undergoes reduction to FADH .

Physical And Chemical Properties Analysis

D-[1,2-13C2]glucose is a powder with a melting point of 150-152 °C (lit.) . The optical activity is [α]25/D +52.0°, c = 2 in H2O (trace NH4OH) .

Applications De Recherche Scientifique

Imaging Brain Deoxyglucose Uptake and Metabolism

D-[1,2-13C2]glucose, when combined with imaging techniques like magnetic resonance imaging (MRI), aids in assessing brain metabolism and glucose uptake. Nasrallah et al. (2013) demonstrated that by using chemical exchange saturation transfer (CEST), it's possible to detect deoxyglucose and its phosphorylated forms in the brain without isotopic labeling, offering new avenues in cerebral metabolic imaging (Nasrallah et al., 2013).

Carbohydrate Pyrolysis

Paine et al. (2008) explored the pyrolysis of D-glucose using 13C labeling, which helps in understanding the formation of carbonyl compounds and cyclopentenedione isomers. Such research is significant for comprehending the decomposition processes of carbohydrates at high temperatures (Paine, Pithawalla, & Naworal, 2008).

Cancer Metabolism Studies

In cancer research, D-[1,2-13C2]-D-glucose is used to trace metabolic pathways. Boros et al. (2005) utilized it to study the differences in glucose utilization between pancreatic tumors and normal cells, which can lead to new methods for early cancer detection and therapy response testing (Boros et al., 2005).

In Vivo Cerebral Metabolism Studies

Mishkovsky et al. (2017) demonstrated the use of hyperpolarized 13C MRS to measure cerebral glucose metabolism in real-time. They developed a method to synthesize D-glucose with specific 13C labeling to improve signal detection, which is crucial for noninvasive studies of brain metabolism (Mishkovsky et al., 2017).

Synthesis of Multiply 13C-Substituted Monosaccharides

Wu et al. (1992) described the chemical synthesis of D-(1,5,6-13C3)glucose, which has applications in metabolic studies. The development of such synthetic methods is vital for producing labeled glucose for various biochemical and medical research purposes (Wu, Serianni, & Bondo, 1992).

Neuronal/Glial Metabolic Relationships

Taylor et al. (1996) utilized various 13C-labeled precursors, including D-[1,2-13C2]glucose, to study metabolic relationships in neurons and glial cells. Such studies are significant for understanding the intricate metabolic interactions in the brain (Taylor, McLean, Morris, & Bachelard, 1996).

Metabolic Flux Analysis

Zamboni et al. (2009) discussed the use of 13C-labeled glucose, including D-[1,2-13C2]glucose, in metabolic flux analysis. This method is essential for quantifying the responses of metabolic networks, especially in microbial systems (Zamboni, Fendt, Rühl, & Sauer, 2009).

Safety And Hazards

Orientations Futures

Continuous Glucose Monitoring (CGM) is an emerging technology that provides a continuous measure of interstitial glucose levels . In addition to providing a more complete pattern of glucose excursions, CGMs utilize real-time alarms for thresholds and predictions of hypo- and hyperglycemia, as well as rate of change alarms for rapid glycemic excursions .

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-YMLPSEGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468746 | |

| Record name | D-[1,2-13C2]glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[1,2-13C2]glucose | |

CAS RN |

261728-61-4 | |

| Record name | D-[1,2-13C2]glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

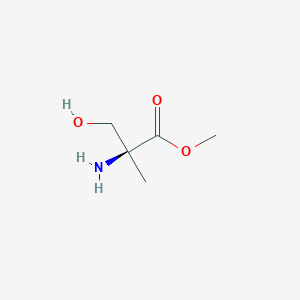

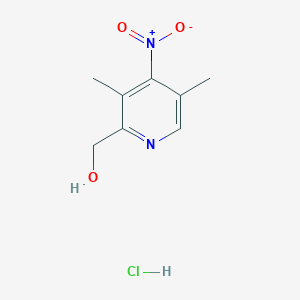

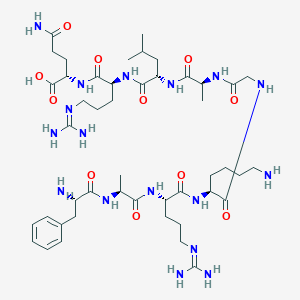

![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)

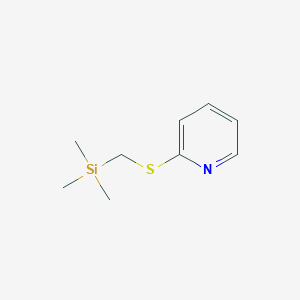

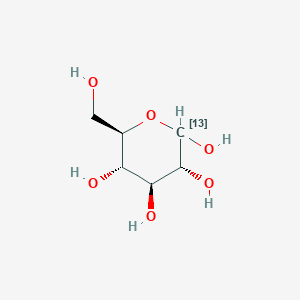

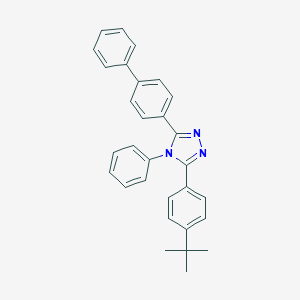

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)

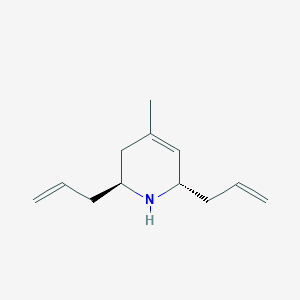

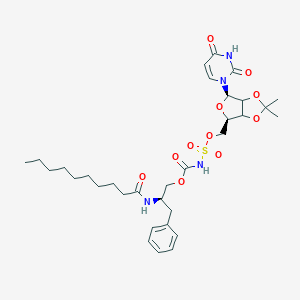

![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)